2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of pyrazole, pyridazine, piperazine, and cyclopentapyridine moieties within its structure suggests a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with piperazine and cyclopentapyridine derivatives.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of Pyridazine Intermediate: The pyridazine ring can be formed by the reaction of a dihydropyridazine derivative with an appropriate nitrile.
Coupling Reactions: The pyrazole and pyridazine intermediates are then coupled with piperazine under basic conditions to form the desired product.
Cyclization: The final step involves the cyclization of the intermediate with a cyclopentapyridine derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyridazine rings.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted derivatives at the piperazine ring.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. Its structure suggests it may interact with multiple biological targets.
Medicine
The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with various biological pathways.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile exerts its effects is likely related to its ability to bind to specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s multiple heterocyclic rings allow it to form various interactions, such as hydrogen bonds and hydrophobic interactions, with its targets.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer a range of biological activities. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H20N8 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H20N8/c21-14-16-13-15-3-1-4-17(15)23-20(16)27-11-9-26(10-12-27)18-5-6-19(25-24-18)28-8-2-7-22-28/h2,5-8,13H,1,3-4,9-12H2 |
InChI Key |
GJHNTMWLRMVVDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5)C#N |
Origin of Product |
United States |
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